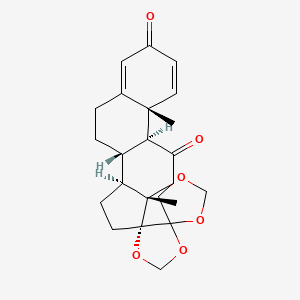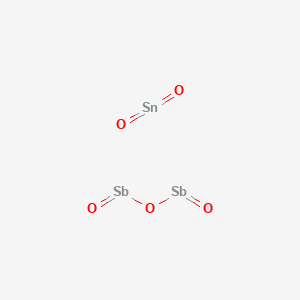
Antimon-Zinn-Oxid
Übersicht
Beschreibung
Antimony tin oxide (ATO) is a chemical compound composed of antimony and tin oxides. It is a white, odorless, and insoluble powder with a melting point of 1250°C. ATO is widely used in a variety of applications such as pigments, catalysts, flame retardants, and optical components. The chemical has recently gained attention due to its potential use in the medical field, specifically in the diagnosis and treatment of cancer.
Wissenschaftliche Forschungsanwendungen
Anwendungen in Superkondensatoren
ATO-Nanopartikel wurden für die Verwendung in Superkondensatoranwendungen synthetisiert {svg_1}. Superkondensatoren sind Energiewandlungs- und -speichergeräte, die aufgrund ihrer hohen Leistungsdichte, langen Lebensdauer und schnellen Lade-/Entladeprozesse viel Aufmerksamkeit auf sich gezogen haben {svg_2}. Die spezifischen Kapazitäts- (Cs) und Energiedichtewerte (E) von ATO-Nanopartikeln zeigten zusätzlich ihre Eignung für die Verwendung in Superkondensatoren {svg_3}.
Photokatalytische Anwendungen
ATO-Nanopartikel wurden auch in photokatalytischen Anwendungen eingesetzt {svg_4}. In einer Studie wurde Rhodamin-Farbstoff durch ATO-Nanopartikel in 240 Minuten mit einer Abbaueffizienz von 88 Prozent abgebaut {svg_5}.
Antibakterielle Anwendungen
ATO-Nanopartikel wurden auf ihre antibakterielle Aktivität gegen eine Vielzahl von grampositiven und gramnegativen Bakterien getestet {svg_6}. Mit minimalen Hemmkonzentrationen (MIC) im Bereich von 25 bis 100 g mL −1 hat ATO starke antibakterielle Eigenschaften gezeigt {svg_7}.
Wärmeisolierende Beschichtungen
Antimon-dotiertes Zinnoxid (ATO)-Dünnschichten haben eine Vielzahl technischer Anwendungen, z. B. hohe Transmission von sichtbarem Licht und wärmeisolierende Beschichtungen {svg_8}. Diese Filme wurden durch Tauchbeschichtung einer kolloidalen Suspension hergestellt {svg_9}.
Antistatisches Verbundpulver
Antistatisches Verbundpulver wurde hergestellt, indem nanometergroßes Antimon-dotiertes Zinnoxid (ATO) auf die Oberfläche von Flugasche aufgebracht wurde {svg_10}. Der spezifische Widerstand von kalzinierter Flugasche beträgt 1,72 × 10 12 Ω·cm, und der spezifische Widerstand von ATO-Flugasche wird auf 6 × 10 3 Ω·cm reduziert {svg_11}.
Füllstoff für EVA
Die Zugabe von antistatischem Pulver zu Ethylen-Vinylacetat (EVA) kann dessen antistatische Leistung verbessern, ohne die mechanischen Eigenschaften von EVA zu verschlechtern {svg_12}. Dies macht ATO zu einem wertvollen Material zur Verbesserung der Eigenschaften von EVA {svg_13}.
Wirkmechanismus
Target of Action
Antimony Tin Oxide (ATO) is a compound that primarily targets electrochemical reactions and optical properties in various applications . It is used in antibacterial applications , photocatalysis , and supercapacitors . The compound interacts with its targets to enhance their properties, such as conductivity and optical absorption .
Mode of Action
ATO nanoparticles achieve higher electronic conductivity than tin dioxide nanoparticles . The doped Sb(V) enhances the negative charge on the surface of the SnO2, which contributes to the adsorption of ions on the ATO surface . This interaction results in improved electrocatalytic activity .
Biochemical Pathways
ATO nanoparticles modulate the redox state of fluorescent molecules, following an electrocatalytic (EC’) mechanism . This modulation affects the number of emitting single molecules, which follows a sigmoid function during a potential scan . The presence of redox mediators functions as an electrochemical switch on each dye’s emissive state .
Pharmacokinetics
It’s known that ato nanoparticles demonstrate strong colloidal stability in suspension , which could potentially influence its distribution and elimination properties.
Result of Action
The result of ATO’s action is an improvement in the efficiency of various applications. For instance, in the context of a vanadium redox flow battery (VRFB), the energy efficiency with optimized ATO nanoparticle loading on graphite felts is improved to 73.09% . In antibacterial applications, ATO has shown significant inhibitory activity against a variety of Gram-positive and Gram-negative bacteria .
Action Environment
The action of ATO can be influenced by environmental factors. For instance, the electronic conductivity of ATO, which is crucial for its electrocatalytic activity, can be affected by the surrounding environment . Additionally, the synthesis of ATO nanoparticles involves a sol-gel method using acetylacetone as the chelating agent in a water-based environment , indicating that the synthesis environment can impact the properties of ATO.
Biochemische Analyse
Biochemical Properties
It has been suggested that the antimony ion in ATO can lead to an impurity band in the band gap and increase the forbidden gap of the host material . This could potentially influence the interactions of ATO with enzymes, proteins, and other biomolecules, although specific interactions have not yet been identified .
Cellular Effects
Research has shown that antimony tin oxide nanoparticles can have significant effects on biofilms formed by certain bacteria . For example, ATO nanoparticles at a concentration of 1 mg/mL significantly inhibited biofilm formation by Uropathogenic Escherichia coli and Staphylococcus aureus . This suggests that ATO may have the ability to influence cell function and cellular processes, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the electronic structure and associated properties of ATO have been studied using both the self-consistent-field scattered-wave molecular-orbital cluster approach and the augmented-spherical-wave supercell band-structure approach . These studies have helped to interpret several interesting optoelectronic properties of this semiconductor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of antimony tin oxide can change over time. For instance, ATO nanoparticles have been found to inhibit biofilm formation by certain bacteria, reducing their main virulence attributes . The long-term effects of ATO on cellular function in in vitro or in vivo studies have not been extensively studied.
Dosage Effects in Animal Models
The effects of antimony tin oxide at different dosages in animal models have not been extensively studied. Toxicity assays with seed germination and Caenorhabditis elegans models have confirmed the non-toxic nature of ATO nanoparticles .
Metabolic Pathways
It has been suggested that the switch of Sb3+ ↔ Sb5+ in ATO is an analogue of the catalytic cycle of redox enzymes, where the metal ions may work as cofactors to promote reversible redox reactions and/or against intracellular oxidative stress in cell metabolism .
Transport and Distribution
Due to its nanoparticle form, it is likely that ATO can be transported and distributed within cells and tissues, potentially interacting with transporters or binding proteins .
Subcellular Localization
Due to its nanoparticle form, it is likely that ATO can localize in various subcellular compartments or organelles
Eigenschaften
IUPAC Name |
dioxotin;oxo(oxostibanyloxy)stibane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5O.2Sb.Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEPJBOKQZTMOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Sn]=O.O=[Sb]O[Sb]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O5Sb2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001047776 | |
| Record name | Antimony tin oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001047776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128221-48-7 | |
| Record name | Antimony tin oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001047776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the molecular formula and weight of antimony tin oxide?
A1: While a specific molecular formula might be misleading due to ATO's non-stoichiometric nature, it is generally represented as SbxSn1-xO2, where x denotes the antimony doping level. The molecular weight varies depending on the antimony content.
Q2: How does the addition of antimony affect the properties of tin oxide?
A2: Adding antimony to tin oxide significantly enhances its electrical conductivity [, , ]. Pure tin oxide exhibits poor conductivity, but doping with antimony, typically around 7-15 at.%, can increase conductivity by several orders of magnitude [].
Q3: What spectroscopic techniques are commonly used to characterize ATO?
A3: Researchers employ various techniques, including X-ray diffraction (XRD) to determine crystallinity and particle size [, , ], Fourier transform infrared (FT-IR) spectroscopy to analyze functional groups and bonding [, ], and electron spin resonance (ESR) spectroscopy to study electronic structure and defects [].
Q4: What are the advantages of using ATO as a transparent conductive electrode compared to indium tin oxide (ITO)?
A4: ATO offers several advantages over ITO, including lower cost due to the relative abundance of antimony compared to indium [, ], enhanced mechanical properties like flexibility and adhesion [, ], and good chemical stability [].
Q5: How does ATO contribute to the performance of fuel cells?
A5: ATO shows promise as a support material for platinum-based catalysts in proton exchange membrane fuel cells (PEMFCs) [, ]. The carbon-free nature of ATO offers improved durability and stability compared to traditional carbon-based supports [].
Q6: What factors influence the catalytic activity of ATO-supported catalysts?
A6: The catalytic activity of ATO-supported catalysts is influenced by several factors, including the size and morphology of ATO nanoparticles [, ], the doping level of antimony [], and the method used for catalyst deposition [].
Q7: How does the porous structure of ATO affect its performance in electrochemical applications?
A7: The porous structure of ATO enhances its electrochemical performance by providing a larger surface area for electrolyte interaction, facilitating faster ion transport, and improving charge transfer efficiency [, , ].
Q8: How is computational chemistry used to study ATO?
A8: Density Functional Theory (DFT) calculations help understand the electronic structure of ATO and its interface with catalytic materials like platinum []. These calculations provide insights into factors influencing conductivity, dopant behavior, and overall catalyst performance.
Q9: Can you elaborate on the use of simulations in studying ATO?
A9: Simulations, such as those employing Non-Equilibrium Green's Function (NEGF) theory, help investigate electron transport properties in ATO as a function of doping levels and segregation []. These simulations assist in optimizing the material's design for specific applications.
Q10: What are some emerging applications of ATO nanoparticles?
A10: ATO nanoparticles are being explored for their use in lithium-ion batteries []. They can be incorporated into graphene aerogels to improve sulfur distribution and inhibit the "shuttle effect," enhancing battery performance [].
Q11: How is ATO being used to enhance the performance of sensors?
A11: ATO’s unique properties make it suitable for sensor applications. For example, it can be utilized in humidity sensors, where changes in resistance correlate to relative humidity levels [].
Q12: What is the role of ATO in developing advanced optical devices?
A12: ATO finds use in various optical devices. Its ability to act as a saturable absorber is being investigated for passively mode-locked fiber lasers, demonstrating its potential in ultrafast photonic applications [].
Q13: Are there any environmental concerns related to ATO?
A13: While ATO is generally considered more environmentally friendly than ITO, its potential environmental impact, particularly in nanoparticle form, requires further investigation. Research on its bioaccumulation in marine organisms and effects on aquatic life is ongoing [].
Q14: What are the future research directions for ATO?
A14: Future research on ATO will likely focus on optimizing its synthesis for tailored properties [], exploring new applications in energy storage and conversion devices [], and understanding its environmental fate and potential toxicity [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



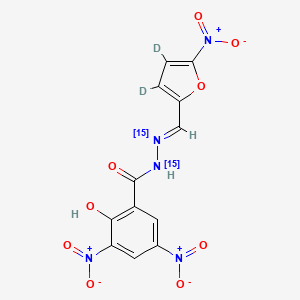
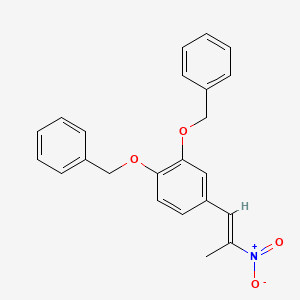
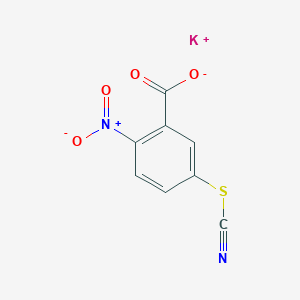


![Dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dithione](/img/structure/B1147147.png)
